molecular formula C10H11BrO2 B8002025 1-Bromo-3-allyloxy-4-methoxybenzene

1-Bromo-3-allyloxy-4-methoxybenzene

Cat. No.: B8002025
M. Wt: 243.10 g/mol
InChI Key: JMVLUXDBTQAGDT-UHFFFAOYSA-N
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Description

1-Bromo-3-allyloxy-4-methoxybenzene is an organic compound with the molecular formula C10H11BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an allyloxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-allyloxy-4-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-allyloxy-4-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-allyloxy-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in an organic solvent like tetrahydrofuran.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution Products: New aromatic compounds with various functional groups.

    Oxidation Products: Epoxides and other oxygenated derivatives.

    Reduction Products: Dehalogenated compounds and modified allyloxy derivatives.

Scientific Research Applications

1-Bromo-3-allyloxy-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-allyloxy-4-methoxybenzene depends on the specific reactions it undergoes. In the Suzuki-Miyaura coupling, the compound participates in a palladium-catalyzed cross-coupling reaction where the bromine atom is replaced by a new carbon-carbon bond. The reaction involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of the desired product .

Comparison with Similar Compounds

Uniqueness: 1-Bromo-3-allyloxy-4-methoxybenzene is unique due to the presence of both the allyloxy and methoxy groups on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

4-bromo-1-methoxy-2-prop-2-enoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-6-13-10-7-8(11)4-5-9(10)12-2/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMVLUXDBTQAGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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